molecular formula C6H14N2O B1266305 Pentylurea CAS No. 38869-91-9

Pentylurea

Cat. No.: B1266305
CAS No.: 38869-91-9
M. Wt: 130.19 g/mol
InChI Key: MONRWRVYLOHUFA-UHFFFAOYSA-N
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Description

Pentylurea is an organic compound with the chemical formula C6H13N2O. It is a derivative of urea, where a pentyl group (C5H11) is attached to the nitrogen atom. This compound is known for its unique physical and chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentylurea can be synthesized through several methods. One common method involves the reaction of pentylamine with urea under controlled conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of this compound. Another method involves the use of cyanamide and pentylamine, which react to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pentylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced to form amines and other related compounds.

    Substitution: this compound can participate in substitution reactions where the pentyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines .

Scientific Research Applications

Pentylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: this compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which pentylurea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, this compound derivatives may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    Phenylurea: A derivative of urea with a phenyl group attached to the nitrogen atom.

    Butylurea: Similar to pentylurea but with a butyl group instead of a pentyl group.

    Hexylurea: Contains a hexyl group attached to the nitrogen atom.

Comparison: this compound is unique due to its specific pentyl group, which imparts distinct physical and chemical properties compared to other urea derivatives. For example, the longer carbon chain in this compound can influence its solubility, reactivity, and potential biological activities .

Properties

IUPAC Name

pentylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-3-4-5-8-6(7)9/h2-5H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONRWRVYLOHUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192123
Record name N-Amylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38869-91-9
Record name N-Pentylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38869-91-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Amylurea
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Record name N-Amylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-AMYLUREA
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Synthesis routes and methods

Procedure details

To a 7.0 M solution of ammonia in methanol (32 mL) was dropwise added 1-isocyanatopentane (5.0 g, 0.044 mol). After the addition, the mixture was stirred at room temperature for 1 h and concentrated under reduced pressure to give a white solid, which was directly used for next step without further purification. LCMS calculated for C6H15N2O (M+H): 131.1. found 131.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of these pentylurea derivatives in inhibiting ACAT?

A1: While the provided research papers focus on characterizing the structure-activity relationship of this compound derivatives and demonstrating their in vitro and in vivo efficacy, they do not delve into the specific molecular mechanism of ACAT inhibition. Further research is needed to elucidate the exact binding interactions and downstream effects of these compounds on the ACAT enzyme.

Q2: How does modifying the structure of the this compound scaffold affect its ACAT inhibitory activity?

A2: The structure-activity relationship (SAR) studies revealed crucial insights into the impact of structural modifications on the potency of this compound derivatives. For instance, replacing the dimethylamino group with a methyl group in the ortho-position of the phenylurea improved pharmacokinetic properties []. Similarly, varying the length and branching of the alkyl chain attached to the urea moiety, modifying the substituents on the imidazole ring, and altering the bridging group all significantly impacted both in vitro and in vivo activities [, ]. These findings highlight the importance of systematic structural modifications in optimizing the potency and pharmacokinetic profile of these ACAT inhibitors.

Q3: What is the significance of developing potent ACAT inhibitors like these this compound derivatives for treating atherosclerosis?

A3: Atherosclerosis, a leading cause of cardiovascular disease, is characterized by the buildup of plaques in arteries. ACAT plays a critical role in cholesterol esterification, a process implicated in plaque formation. The research demonstrates that specific this compound derivatives not only effectively inhibit ACAT activity in vitro but also significantly reduce atherosclerotic plaque development in vivo []. These findings suggest that potent and bioavailable ACAT inhibitors like these compounds hold promise as potential therapeutic agents for combating atherosclerosis.

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